Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H27NO4 . It is used in the field of chemistry for various applications.
Molecular Structure Analysis
The molecular structure of “Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two hydroxyethyl groups attached to the 4,4-positions of the ring . The carboxylate group is attached to the nitrogen of the piperidine ring, and a tert-butyl group is attached to the carboxylate group .
Physical And Chemical Properties Analysis
“Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” is a compound with a molecular weight of 273.36800 . It has a density of 1.079 and a boiling point of 392.2ºC at 760 mmHg . The compound is likely to be a solid at room temperature, although the exact melting point is not available .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a significant intermediate in synthesizing biologically active compounds like crizotinib. This compound was synthesized through three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate. Its structural confirmation was achieved through MS and 1 HNMR spectrum, demonstrating a total yield of 49.9% (Kong et al., 2016).
Key Intermediate in Drug Synthesis
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is recognized as the key intermediate of Vandetanib. Its synthesis involves steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The structures were confirmed by MS and 1HNMR, and the synthetic method was optimized, yielding a total of 20.2% (Min Wang et al., 2015).
Molecular Structure Analysis
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate provided insights into their molecular structure. These studies revealed the orientation of side chains and the molecular packing driven by strong O-H...O=C hydrogen bonds (Didierjean et al., 2004).
Synthesis of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an essential intermediate for small molecule anticancer drugs. A high yield synthetic method for this compound was established through steps including nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction. This method plays a crucial role in developing and optimizing anti-tumor inhibitors (Binliang Zhang et al., 2018).
Future Directions
The use of “Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate” and similar compounds in the development of PROTACs is a promising area of research . These compounds could potentially be used to degrade specific proteins within cells, offering a new approach to the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-13(2,3)19-12(18)15-8-4-14(5-9-15,6-10-16)7-11-17/h16-17H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESIUBGFANGJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571110 | |
Record name | tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
170229-04-6 | |
Record name | tert-Butyl 4,4-bis(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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